Cas no 42079-68-5 (2'-Hydroxy-6'-methoxychalcone)

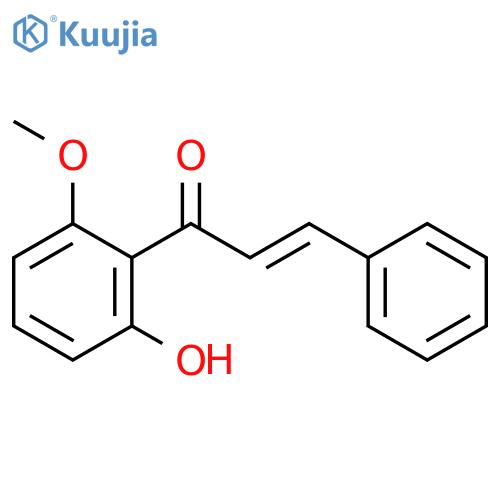

2'-Hydroxy-6'-methoxychalcone structure

商品名:2'-Hydroxy-6'-methoxychalcone

2'-Hydroxy-6'-methoxychalcone 化学的及び物理的性質

名前と識別子

-

- (E)-1-(2-hydroxy-6-methoxy-phenyl)-3-phenyl-prop-2-en-1-one

- 1-(2-hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one

- 2'-HYDROXY-6'-METHOXYCHALCONE

- 2-Hydroxy-6-Methoxychalcone

- 2'-HYDROXY-6'-METHOXYCHALCONE 0.99

- (E)-1-(2-Hydroxy-6-methoxy-phenyl)-3-phenyl-propenone

- 2'-HYDROXY-5'-METHYLPROPIOPHENONE

- 2'-hydroxy-6'-methoxy-trans-chalcone

- 2'-Hydroxy-6'-methoxy-trans-chalkon

- 2-propen-1-one,1-(2-hydroxy-6-methoxyphenyl)-3-phenyl-,(2E)

- EINECS 255-651-5

- CHEMBL319911

- SCHEMBL5082312

- ZGXVPIGRFJUIEA-ZHACJKMWSA-N

- 2-Propen-1-one, 1-(2-hydroxy-6-methoxyphenyl)-3-phenyl-

- (2E)-1-(2-hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one

- NS00056252

- (E)-1-(2-hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one

- 42079-68-5

- G86217

- 2'-Hydroxy-6'-methoxychalcone

-

- インチ: InChI=1S/C16H14O3/c1-19-15-9-5-8-13(17)16(15)14(18)11-10-12-6-3-2-4-7-12/h2-11,17H,1H3/b11-10+

- InChIKey: HXAZTZBBKKVGHH-ZHACJKMWSA-N

- ほほえんだ: COC1=CC=CC(O)=C1C(/C=C/C1=CC=CC=C1)=O

計算された属性

- せいみつぶんしりょう: 254.09400

- どういたいしつりょう: 254.094294304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 318

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

じっけんとくせい

- PSA: 46.53000

- LogP: 3.29690

2'-Hydroxy-6'-methoxychalcone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H214335-500mg |

2'-Hydroxy-6'-methoxychalcone |

42079-68-5 | 500mg |

$ 285.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582734-500mg |

1-(2-Hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one |

42079-68-5 | 98% | 500mg |

¥1107.00 | 2024-05-14 | |

| TRC | H214335-250mg |

2'-Hydroxy-6'-methoxychalcone |

42079-68-5 | 250mg |

$ 170.00 | 2022-06-04 | ||

| TRC | H214335-1000mg |

2'-Hydroxy-6'-methoxychalcone |

42079-68-5 | 1g |

$ 455.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582734-250mg |

1-(2-Hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one |

42079-68-5 | 98% | 250mg |

¥695.00 | 2024-05-14 |

2'-Hydroxy-6'-methoxychalcone 関連文献

-

1. The kinetics and mechanism of the cyclisation of some 2′-hydroxychalcones to flavanones in basic aqueous solutionK. Barry Old,Lyndsay Main J. Chem. Soc. Perkin Trans. 2 1982 1309

-

2. Oxidative rearrangement of 2′-hydroxychalcones having no substituent at the 3′- and 5′-positions with thallium(III) nitrate in methanolTokunaru Horie,Yasuhiko Kawamura,Chikako Sakai,Ayako Akita,Masahiro Sasagawa,Toshihide Yamada J. Chem. Soc. Perkin Trans. 1 1996 1987

-

3. Kinetics and mechanism of the cyclisation of 2′,6′-dihydroxychalcone and derivativesChristopher O. Miles,Lyndsay Main J. Chem. Soc. Perkin Trans. 2 1989 1623

-

4. Kinetics and mechanism of the cyclisation of 2′,6′-dihydroxy-4,4′-dimethoxy-chalcone; influence of the 6′-hydroxy group on the rate of cyclisation under neutral conditionsChristopher O. Miles,Lyndsay Main J. Chem. Soc. Perkin Trans. 2 1985 1639

42079-68-5 (2'-Hydroxy-6'-methoxychalcone) 関連製品

- 1776-30-3(2',4'-DIHYDROXYCHALCONE)

- 961-29-5(Isoliquiritigenin)

- 144506-14-9(Licochalcone C)

- 1775-97-9(Flavokawain b)

- 18956-16-6(Cardamonin)

- 19309-14-9((E)-Cardamonin)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬